Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
Brand Name: Vulcanchem
CAS No.: 175711-73-6
VCID: VC20919899
InChI: InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3
SMILES: COC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl
Molecular Formula: C11H8Cl2O4
Molecular Weight: 275.08 g/mol

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

CAS No.: 175711-73-6

Cat. No.: VC20919899

Molecular Formula: C11H8Cl2O4

Molecular Weight: 275.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate - 175711-73-6

Specification

CAS No. 175711-73-6
Molecular Formula C11H8Cl2O4
Molecular Weight 275.08 g/mol
IUPAC Name methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
Standard InChI InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3
Standard InChI Key AANFKOMMZYTNJZ-UHFFFAOYSA-N
SMILES COC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl
Canonical SMILES COC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl

Introduction

Chemical Structure and Properties

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate belongs to the class of dioxobutanoates characterized by a dichlorophenyl group attached to a dioxobutanoate backbone. This structural arrangement significantly influences its chemical reactivity and biological activity .

Molecular Information

The compound is defined by the following key characteristics:

PropertyValue
IUPAC NameMethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
CAS Number175711-73-6
Molecular FormulaC₁₁H₈Cl₂O₄
Molecular Weight275.08 g/mol
InChIInChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3
InChIKeyAANFKOMMZYTNJZ-UHFFFAOYSA-N
SMILESCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl

Physical and Chemical Properties

The compound exhibits the following physical and chemical characteristics:

PropertyValue
Physical StateSolid
Density1.41 g/cm³
Boiling Point386.2°C at 760 mmHg
Flash Point162°C
Vapor Pressure3.59E-06 mmHg at 25°C
Storage Condition2-8°C
Refractive Index1.546
XLogP3-AA2.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Topological Polar Surface Area60.4 Ų
Heavy Atom Count17

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate typically involves reactions with chlorinated aromatic compounds. The process requires careful control of reaction parameters such as temperature, solvent choice, and catalyst selection to optimize yield and purity.
Common synthetic approaches include:

  • Reaction of 2,4-dichlorobenzaldehyde with methyl acetoacetate in the presence of a base catalyst

  • Esterification of 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid with methanol

  • Claisen condensation followed by selective oxidation

Industrial Production Considerations

Industrial production of this compound involves considerations of:

  • Reaction scalability

  • Purification techniques including crystallization and chromatography

  • Quality control measures to ensure consistent purity

  • Safety protocols for handling the chlorinated intermediate compounds

Applications in Research and Industry

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate demonstrates significant versatility in its applications across multiple scientific and industrial domains .

Agricultural Chemistry Applications

The compound serves as an effective herbicide, helping to control unwanted plant growth in various crops, thereby improving yield and quality . Its mode of action in agricultural applications likely involves:

  • Inhibition of essential metabolic pathways in target weeds

  • Selective toxicity to minimize impact on crop plants

  • Persistence in soil suitable for season-long weed control

Pharmaceutical Development

The compound acts as an intermediate in the synthesis of biologically active compounds, aiding in the development of new medications . Its utility in pharmaceutical chemistry stems from:

  • Serving as a building block for more complex molecular structures

  • Providing functional groups for further chemical modifications

  • Contributing to the development of compounds with specific biological targets

Material Science Applications

In material science, the compound is employed in the formulation of specialty polymers, enhancing the durability and performance of materials used in coatings and adhesives . These applications leverage:

  • The structural stability provided by the dichlorophenyl group

  • Functional groups capable of participating in polymerization reactions

  • Thermal stability properties beneficial for material applications

Environmental Science Applications

In environmental research, the compound is utilized in studies assessing the impact of chemical pollutants, helping researchers understand the degradation pathways of similar compounds in ecosystems . This includes:

  • Modeling the environmental fate of chlorinated organic compounds

  • Studying biodegradation mechanisms

  • Assessing potential ecological impacts

Analytical Chemistry Applications

The compound serves as a standard in chromatographic techniques, ensuring accurate identification and quantification of related substances in complex mixtures . Its utility in analytical applications includes:

  • Reference standard for HPLC and GC-MS methods

  • Internal calibration standard for quantitative analysis

  • Model compound for method development in separation science

Structure-Activity Relationships and Comparative Analysis

Comparison with Related Compounds

The table below presents a comparative analysis of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate with structurally similar compounds:

CompoundMolecular FormulaMolecular WeightStructural DifferenceCAS Number
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoateC₁₁H₈Cl₂O₄275.08Reference compound175711-73-6
Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoateC₁₁H₈Cl₂O₄275.08Different chlorine positioning (3,4 vs 2,4)374679-63-7
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoateC₁₂H₁₀Cl₂O₄289.11Ethyl ester instead of methyl ester478868-68-7
Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoateC₁₁H₈Cl₂O₄275.08Different chlorine positioning (2,6 vs 2,4)2027785-96-0

Structure-Activity Relationship Considerations

The positioning of the chlorine atoms on the phenyl ring significantly impacts the compound's properties and biological activities:

  • The 2,4-dichloro substitution pattern creates a specific electronic distribution that affects reactivity

  • The dichlorophenyl group influences lipophilicity and membrane permeability

  • The dioxobutanoate backbone provides sites for potential interactions with biological targets

  • The methyl ester group affects solubility and hydrolytic stability

SupplierCatalog NumberPackage SizePrice (USD)Additional Information
Sigma-AldrichL499285-250MG250 mg$30.70Usually ships in 2 business days
Chem-Impex25599VariousNot specifiedOffers safety data sheets and product specifications
AccelaChemSY025204VariousNot specifiedListed among related products

Quality Considerations

When sourcing this compound for research purposes, important quality considerations include:

  • Purity level and analytical verification

  • Supplier's quality control procedures

  • Availability of certificates of analysis

  • Storage and shipping conditions that maintain compound integrity

Future Research Directions

Emerging Applications

The unique structure and reactivity of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate suggest potential for exploration in:

  • Development of novel catalysts for organic transformations

  • Creation of advanced materials with specialized properties

  • Applications in sustainable agriculture and crop protection

  • Use as a synthetic building block for complex pharmaceutical intermediates

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